6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole
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Overview
Description
6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The presence of bromine, chlorine, and fluorine atoms in the benzoxazole ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents. One common method is the condensation of 2-aminophenol with 2-chloro-6-bromo-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is refluxed for several hours to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the benzoxazole ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl and aryl-alkene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Oxidation: Benzoxazole oxides and related derivatives.
Reduction: Dehalogenated benzoxazoles and partially reduced products.
Scientific Research Applications
6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-microbial, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of halogen atoms in the benzoxazole ring enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-bromo-4-fluoro-1,3-benzoxazole
- 6-Bromo-2-chlorobenzoxazole
- 2-Chloro-6-fluoro-1,3-benzoxazole
- 4-Bromo-2-chloro-1-fluorobenzene
Uniqueness
6-Bromo-2-chloro-4-fluoro-1,3-benzoxazole is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) in the benzoxazole ring. This unique combination of halogens enhances its reactivity and potential for diverse chemical transformations. Additionally, the compound’s specific substitution pattern provides distinct electronic and steric properties, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C7H2BrClFNO |
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Molecular Weight |
250.45 g/mol |
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H2BrClFNO/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |
InChI Key |
MTLFGMINIXVWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=N2)Cl)F)Br |
Origin of Product |
United States |
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